molecular formula C12H14N2S B13303929 2-(Pyridin-2-yl)-n-(thiophen-2-ylmethyl)ethanamine CAS No. 6973-67-7

2-(Pyridin-2-yl)-n-(thiophen-2-ylmethyl)ethanamine

Cat. No.: B13303929
CAS No.: 6973-67-7
M. Wt: 218.32 g/mol
InChI Key: APEACHBNZNBVMA-UHFFFAOYSA-N
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Description

2-(PYRIDIN-2-YL)ETHYLAMINE: is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDIN-2-YL)ETHYLAMINE typically involves the condensation of pyridine and thiophene derivatives. One common method is the reaction of 2-(pyridin-2-yl)ethanol with thiophen-2-ylmethanamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Both the pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-2-YL)ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIDIN-2-YL)ETHYLAMINE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

What sets 2-(PYRIDIN-2-YL)ETHYLAMINE apart is its dual functionality, combining the properties of both pyridine and thiophene rings. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

6973-67-7

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-pyridin-2-yl-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H14N2S/c1-2-7-14-11(4-1)6-8-13-10-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2

InChI Key

APEACHBNZNBVMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CC=CS2

Origin of Product

United States

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